Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
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Overview
Description
Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and an amine precursor in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow biocatalytic processes, which offer advantages in terms of efficiency and scalability. These methods utilize biocatalysts to facilitate the reaction, often under mild conditions, leading to high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cis-tert-butyl 3-aminocyclobutanecarbamate: This compound shares a similar tert-butyl ester group and amino functionality but differs in the cyclobutane ring structure.
Cis-tert-butyl 3-hydroxycyclobutylcarbamate: Similar in structure but contains a hydroxyl group instead of an amino group.
Uniqueness
Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is unique due to its pyrrolidine ring structure, which imparts distinct chemical and biological properties. Its specific configuration and functional groups make it a valuable compound for targeted research and applications.
Properties
CAS No. |
1931924-31-0 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(7-12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
ZEGUGBZHMDGDJD-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)CN |
SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)CN |
solubility |
not available |
Origin of Product |
United States |
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